



### A Technical Guide to Downstream Signaling Events Following flg22 Treatment

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#### Introduction

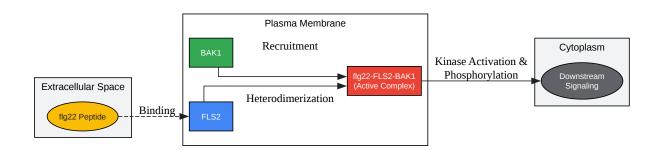
Pattern-Triggered Immunity (PTI) represents the first line of inducible defense in plants, initiated by the recognition of conserved Microbe-Associated Molecular Patterns (MAMPs). One of the most extensively studied MAMPs is flagellin, a primary component of the bacterial motility organelle. A conserved 22-amino acid peptide from its N-terminus, known as flg22, acts as a potent elicitor of defense responses in many plant species[1][2]. The perception of flg22 by the cell surface receptor FLAGELLIN-SENSING 2 (FLS2) triggers a complex and rapid cascade of downstream signaling events, culminating in a robust immune response. This technical guide provides an in-depth overview of these core signaling events, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

# Initial Perception: The FLS2-BAK1 Receptor Complex

The signaling cascade is initiated at the plasma membrane. The leucine-rich repeat (LRR) receptor kinase FLS2 directly binds the flg22 peptide in the extracellular space[2][3]. This ligand binding induces an almost instantaneous heterodimerization of FLS2 with another LRR receptor-like kinase, BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1), which functions as a co-receptor[3][4][5][6]. The formation of this active FLS2-BAK1 complex is a critical step, leading to their reciprocal trans-phosphorylation and the activation of their



intracellular kinase domains within seconds of flg22 perception[3][6]. This phosphorylation is one of the earliest measurable events, with de novo phosphorylation of both FLS2 and BAK1 detectable within 15 seconds of stimulation[6].



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**Caption:** flg22 perception and receptor complex activation.

### Rapid Intracellular Signaling Cascades

Following receptor activation, a series of rapid and transient signaling events are triggered within the cell, typically occurring within seconds to minutes. These include ion fluxes, a burst of reactive oxygen species (ROS), and the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.

#### **Calcium Signaling**

One of the most immediate responses to flg22 is a rapid and transient influx of calcium ions (Ca²+) from the apoplast into the cytosol[7][8][9]. This Ca²+ signature is a crucial secondary message. In Arabidopsis, flg22 treatment induces nuclear Ca²+ transients that begin at 2 minutes, peak around 4-5 minutes, and return to baseline levels by 10 minutes[10]. This influx is mediated by Ca²+ channels at the plasma membrane, and their blockade significantly impairs downstream immune responses[8]. The Ca²+ signal is decoded by various calcium-sensor proteins, primarily Calcium-Dependent Protein Kinases (CDPKs), which phosphorylate downstream targets to propagate the signal[8][11].



#### Reactive Oxygen Species (ROS) Burst

Concurrently with Ca<sup>2+</sup> influx, flg22 perception triggers a rapid and substantial production of apoplastic Reactive Oxygen Species (ROS), often referred to as the oxidative burst[1][12][13]. This response, primarily mediated by the plasma membrane-localized NADPH oxidase RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD), is a hallmark of PTI[7][14]. The ROS burst typically exhibits a short lag phase of 2-10 minutes before a sharp increase, peaking approximately 15 minutes post-elicitation[13]. These ROS molecules act as signaling agents and contribute directly to defense by strengthening the cell wall and exhibiting antimicrobial properties.

#### MAP Kinase (MAPK) Cascade Activation

The flg22 signal is transduced through conserved Mitogen-Activated Protein Kinase (MAPK) cascades[1][15]. In Arabidopsis, flg22 perception leads to the activation of at least two distinct MAPK pathways, prominently featuring the activation of MPK3 and MPK6[1][15][16]. Activation, which occurs via dual phosphorylation of a T-x-Y motif, is very rapid, typically starting 2-5 minutes after treatment, and is often transient[17]. These activated MAPKs phosphorylate a wide range of substrates, including transcription factors, to regulate downstream defense responses.

# Downstream Cellular and Transcriptional Responses

The initial rapid signaling events converge to initiate broader and more sustained cellular defense responses, including large-scale transcriptional reprogramming and the production of defense-related hormones.

#### **Transcriptional Reprogramming**

Within an hour of flg22 treatment, a significant reprogramming of the plant transcriptome occurs, with changes in the expression of thousands of genes[1][18]. These "Flagellin Rapidly Elicited" (FLARE) genes frequently encode other signaling components, such as protein kinases, phosphatases, and transcription factors, creating a complex regulatory network[1]. Key transcription factors from the WRKY family, such as WRKY22 and WRKY29, are induced and play a pivotal role in activating downstream defense genes[14][15].



Table 1: Quantitative Gene Expression Changes in Arabidopsis Seedlings After flg22 Treatment This table summarizes the fold-change in expression for selected FLARE genes 30 and 60 minutes after treatment with 100 nM flg22, as adapted from Navarro et al., 2004.[1]

Gene Locus	Gene Name/Description	Fold Change (30 min)	Fold Change (60 min)
At4g23810	FRK1 (FLG22- INDUCED RECEPTOR-LIKE KINASE 1)	13	11
At2g17740	NHL10 (NDR1/HIN1- LIKE 10)	12	10
At4g31500	WRKY29 (Transcription Factor)	9	10
At2g25000	Protein Kinase	11	13
At1g75040	Cysteine-rich RLK (CRK29)	7	12
At1g19110	GST1 (GLUTATHIONE S- TRANSFERASE 1)	5	5
At5g57220	CYP81F2 (Cytochrome P450)	13	14

Note: Data represents average relative values compared to control samples. Expression changes of less than 2-fold are not shown.

#### **Phosphoproteomic Remodeling**

Beyond transcriptional changes, flg22 induces rapid and dynamic alterations in the phosphorylation status of hundreds of cellular proteins[19][20]. Quantitative phosphoproteomic studies have identified numerous differentially phosphorylated proteins within minutes of elicitation, including membrane transporters, kinases, and defense-related proteins[19][21].



This highlights the critical role of post-translational modification in regulating the PTI signaling network.

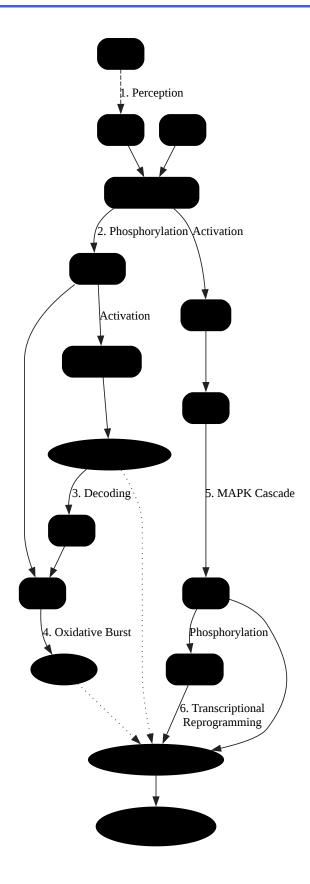
Table 2: Selected Proteins with Differentially Phosphorylated Sites After flg22 Treatment

Protein	Function	Observation	Reference
RBOHD	NADPH oxidase	Multiple sites phosphorylated, regulating ROS production.	[19][22]
H+-ATPases (AHA1/2/3)	Proton pumps	Transient decrease in phosphorylation at specific sites.	[20]
FLS2 / BAK1	Receptors	Rapidly phosphorylated upon ligand binding.	[6]
BIK1	Receptor-like cytoplasmic kinase	Phosphorylated and released from the receptor complex.	[14]
CDPKs	Calcium sensors	Activated and show changes in phosphorylation.	[19]

### **Comprehensive Signaling Pathway**

The downstream events following flg22 perception are part of an interconnected network. The initial signal from the FLS2-BAK1 complex branches into several parallel pathways, including Ca<sup>2+</sup>-dependent signaling and MAPK cascades, which in turn regulate ROS production and a massive transcriptional reprogramming effort to establish a robust immune response.





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**Caption:** Overview of the flg22 signaling network in plants.

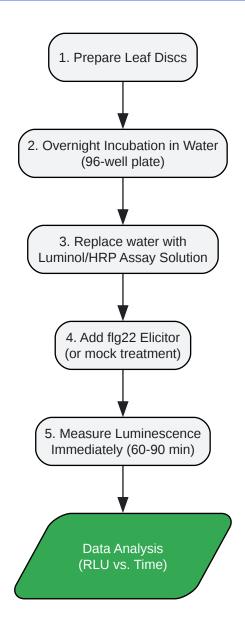


## Key Experimental Protocols Protocol: Measurement of flg22-Induced ROS Burst

This protocol is adapted from standard luminol-based chemiluminescence assays used to measure extracellular H<sub>2</sub>O<sub>2</sub> production[12][13][23].

- Plant Material: Use leaf discs (e.g., 4 mm diameter) from 4-5 week old, healthy, soil-grown plants.
- Preparation: Float leaf discs, abaxial side up, in a 96-well white microplate containing 150-200 μL of sterile water per well. Incubate overnight at room temperature to allow wound responses to subside.
- Assay Solution: Prepare a fresh assay solution containing 100 μM luminol (L-012) and 20 μg/mL horseradish peroxidase (HRP).
- Elicitation: On the day of the assay, carefully replace the water with 100 μL of the assay solution. Allow the plate to incubate for at least 1 hour. To initiate the reaction, add 100 μL of the assay solution containing 2x the final concentration of flg22 (e.g., 200 nM for a 100 nM final concentration). For the mock control, add assay solution without the elicitor.
- Measurement: Immediately place the plate in a luminometer (plate reader) and measure luminescence every 1-2 minutes for a period of 60-90 minutes. Data is recorded in Relative Light Units (RLU).





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**Caption:** Experimental workflow for a luminol-based ROS burst assay.

### **Protocol: MAPK Activation Assay via Western Blot**

This protocol details the detection of activated (phosphorylated) MAPKs using phospho-specific antibodies[17][24].

• Plant Material & Treatment: Use 10-14 day old seedlings grown in liquid culture or on plates. Transfer seedlings to water and allow them to acclimate overnight. Treat with 100 nM flg22 for various time points (e.g., 0, 5, 15, 30 minutes). The 0-minute sample serves as the untreated control.



- Protein Extraction: Immediately after treatment, flash-freeze the tissue in liquid nitrogen.
   Grind the tissue to a fine powder and add 2x SDS-PAGE loading buffer (containing protease and phosphatase inhibitors). Boil the samples at 95°C for 5-10 minutes.
- Quantification & Gel Electrophoresis: Centrifuge the extracts to pellet debris. Quantify the
  protein concentration in the supernatant. Load equal amounts of protein (e.g., 15-20 μg) onto
  a 10% SDS-PAGE gel and run until adequate separation is achieved.
- Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunodetection: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the phosphorylated form of MAPKs (e.g., anti-phospho-p44/42 MAPK (Erk1/2)) overnight at 4°C.
- Visualization: Wash the membrane and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence
  (ECL) substrate and an imaging system. A loading control (e.g., Coomassie stain or an
  antibody against a housekeeping protein) should be used to ensure equal loading.

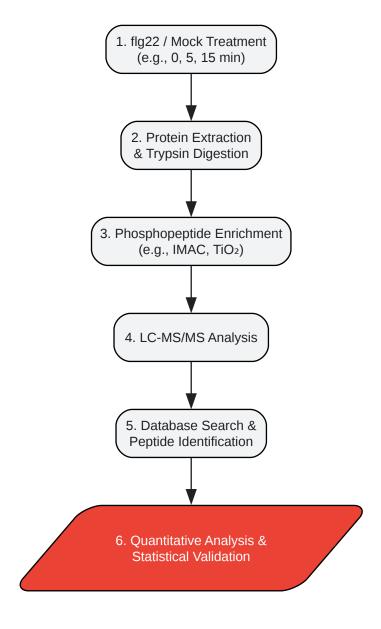
#### **Protocol: Quantitative Phosphoproteomics Workflow**

This protocol provides a high-level overview of a typical quantitative phosphoproteomics experiment to identify flg22-responsive phosphorylation events[19][21].

- Experimental Design: Grow plant material (e.g., cell cultures or seedlings) and treat with flg22 (e.g., 100 nM) or a mock solution for short time points (e.g., 0, 5, 15 minutes). Collect samples by flash-freezing.
- Protein Extraction & Digestion: Extract total proteins under denaturing conditions with phosphatase inhibitors. Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
- Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, they must be enriched from the total peptide mixture. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO<sub>2</sub>) chromatography.



- LC-MS/MS Analysis: Analyze the enriched phosphopeptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer sequences the peptides and identifies phosphorylation sites.
- Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the phosphopeptides. Perform quantitative analysis (e.g., label-free quantification) to compare the abundance of each phosphopeptide between the flg22-treated and mock-treated samples to identify sites with significant changes in phosphorylation.



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**Caption:** General workflow for quantitative phosphoproteomics.



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